Imidafenacin metabolite M3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

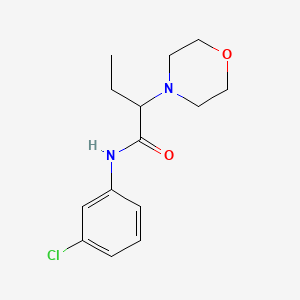

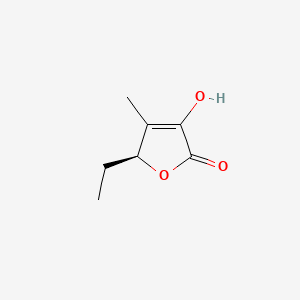

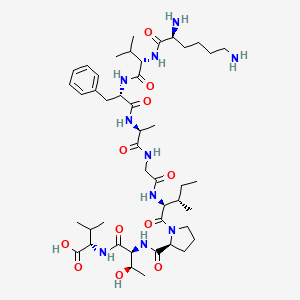

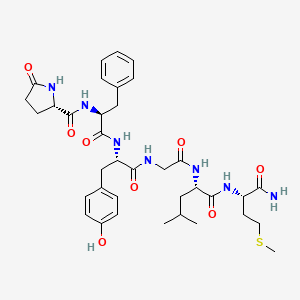

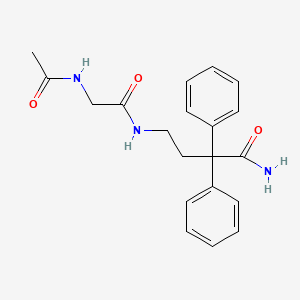

Imidafenacin metabolite M3 is a derivative of imidafenacin, an antimuscarinic agent primarily used to treat overactive bladder syndrome. Imidafenacin works by antagonizing muscarinic receptors, particularly M1 and M3 receptors, to reduce urinary frequency and urgency . Metabolite M3 is one of the primary metabolites formed during the biotransformation of imidafenacin in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidafenacin metabolite M3 involves multiple steps, starting from the parent compound imidafenacin. The process typically includes:

N-alkylation:

Oxidation: The introduction of an oxygen atom to form the metabolite. Common oxidizing agents include potassium permanganate or hydrogen peroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch reactors: For controlled reaction conditions.

Chromatographic purification: To isolate and purify the metabolite from reaction mixtures.

Types of Reactions:

Oxidation: Imidafenacin can undergo oxidation to form metabolite M3. This reaction typically involves the addition of oxygen atoms to the molecule.

Reduction: Although less common, reduction reactions can also occur, potentially altering the functional groups within the metabolite.

Substitution: Various substitution reactions can modify the structure of metabolite M3, introducing different functional groups.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, and other organic solvents.

Major Products:

Primary product: this compound.

By-products: Depending on the reaction conditions, other minor metabolites or degradation products may form.

Scientific Research Applications

Imidafenacin metabolite M3 has several applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of imidafenacin.

Biology: Helps in understanding the pharmacokinetics and pharmacodynamics of imidafenacin.

Medicine: Investigated for its potential therapeutic effects and safety profile in treating overactive bladder syndrome.

Industry: Utilized in the development of new antimuscarinic agents with improved efficacy and safety.

Mechanism of Action

Imidafenacin metabolite M3 exerts its effects by binding to and antagonizing muscarinic receptors, particularly M1 and M3 receptors . These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, metabolite M3 reduces bladder contractions, thereby alleviating symptoms of overactive bladder. The molecular pathways involved include the inhibition of calcium release from the sarcoplasmic reticulum and the reduction of adenylate cyclase activity .

Comparison with Similar Compounds

Solifenacin: Another antimuscarinic agent used for overactive bladder.

Darifenacin: Selectively targets M3 receptors, similar to imidafenacin.

Tolterodine: A non-selective antimuscarinic agent.

Comparison:

Selectivity: Imidafenacin metabolite M3 has a high affinity for M1 and M3 receptors, similar to darifenacin, but with a unique metabolic profile.

Efficacy: Comparable to other antimuscarinic agents in reducing overactive bladder symptoms.

Side Effects: Imidafenacin and its metabolites tend to have a lower incidence of dry mouth and constipation compared to other agents.

This compound stands out due to its specific receptor affinity and favorable side effect profile, making it a valuable compound in the treatment of overactive bladder.

Properties

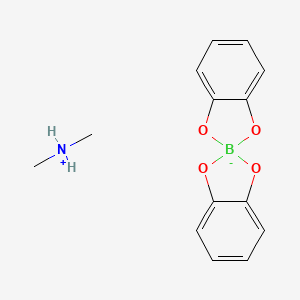

CAS No. |

503598-13-8 |

|---|---|

Molecular Formula |

C20H23N3O3 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-[(2-acetamidoacetyl)amino]-2,2-diphenylbutanamide |

InChI |

InChI=1S/C20H23N3O3/c1-15(24)23-14-18(25)22-13-12-20(19(21)26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H2,21,26)(H,22,25)(H,23,24) |

InChI Key |

CCKHACHRKIVGLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.